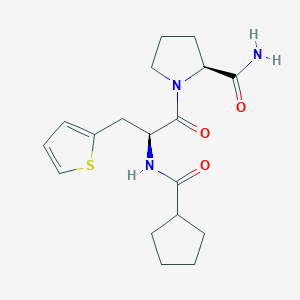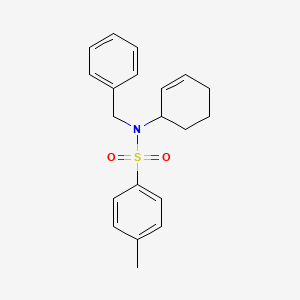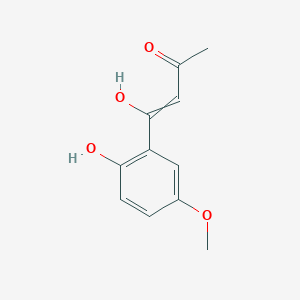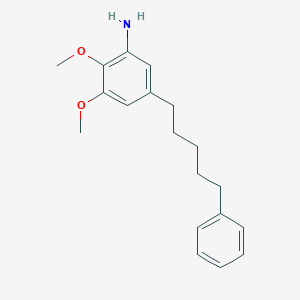
Tetrapropyl (trimethylsilyl)imidodiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapropyl (trimethylsilyl)imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates It is characterized by the presence of both tetrapropyl and trimethylsilyl groups attached to an imidodiphosphate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrapropyl (trimethylsilyl)imidodiphosphate typically involves the reaction of imidodiphosphoric acid derivatives with silylating agents. One common method includes the use of hexamethyldisilazane, bis(trimethylsilyl)acetamide, or diethyl(trimethylsilyl)amine as silylating reagents. These reactions are usually carried out in solvents like 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Tetrapropyl (trimethylsilyl)imidodiphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Tetrapropyl (trimethylsilyl)imidodiphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be employed in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of tetrapropyl (trimethylsilyl)imidodiphosphate involves its interaction with molecular targets through its phosphorus and silyl groups. These interactions can lead to the activation or inhibition of specific biochemical pathways. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and other chemical processes .
Comparación Con Compuestos Similares
- Tetrapropyl imidodiphosphate
- Trimethylsilyl imidodiphosphate
- Tetrapropyl (trimethylsilyl)phosphate
Comparison: Tetrapropyl (trimethylsilyl)imidodiphosphate is unique due to the presence of both tetrapropyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications .
Propiedades
Número CAS |
64909-42-8 |
|---|---|
Fórmula molecular |
C15H37NO6P2Si |
Peso molecular |
417.49 g/mol |
Nombre IUPAC |
1-[[dipropoxyphosphoryl(trimethylsilyl)amino]-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C15H37NO6P2Si/c1-8-12-19-23(17,20-13-9-2)16(25(5,6)7)24(18,21-14-10-3)22-15-11-4/h8-15H2,1-7H3 |
Clave InChI |
AHVLKMRVPJSHSX-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(N([Si](C)(C)C)P(=O)(OCCC)OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


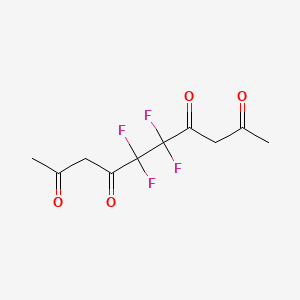


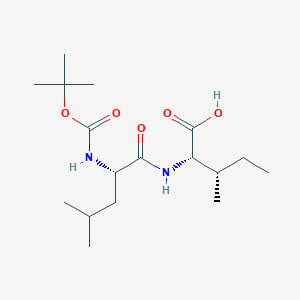

![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
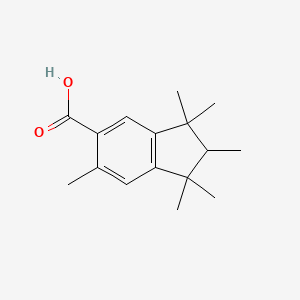
![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
